A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-fluoro-3-methylphenyl)-1H-imidazole Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-fluoro-3-methylphenyl)-1H-imidazole Hydrochloride
Foreword: The Rationale for In-Depth Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey of a candidate molecule from initial synthesis to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the bedrock upon which formulation strategies are built, bioavailability is optimized, and ultimately, clinical success is achieved. This guide provides an in-depth technical exploration of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride, a compound of interest within the broader class of substituted imidazoles known for their diverse pharmacological activities.[1][2]
While specific experimental data for this particular hydrochloride salt is not extensively published, this document serves as a comprehensive framework for its characterization. By leveraging established principles and data from structurally related analogs, we will delineate the critical physicochemical parameters, the robust methodologies for their determination, and the scientific rationale that underpins these experimental choices. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and a practical manual for the empirical characterization of this and similar molecules.
Molecular Structure and Its Implications
The molecular structure of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride dictates its inherent chemical behavior. The molecule comprises a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, substituted at the 2-position with a 4-fluoro-3-methylphenyl group.[3] The hydrochloride salt form is achieved by the protonation of one of the basic nitrogen atoms of the imidazole ring.
Key Structural Features and Their Anticipated Influence:
-
Imidazole Core: This aromatic ring system is known for its ability to participate in hydrogen bonding and its amphoteric nature.[1] The pKa of the imidazole ring is a critical determinant of its ionization state at physiological pH.
-
4-Fluoro-3-methylphenyl Group: The substitution on the phenyl ring influences the molecule's lipophilicity, electronic distribution, and potential for metabolic transformation. The fluorine atom, being highly electronegative, can impact the acidity of the imidazole protons and introduce specific interactions with biological targets.
-
Hydrochloride Salt Form: The salt form is typically employed to enhance aqueous solubility and stability compared to the free base. However, it also increases the likelihood of hygroscopicity.[4][5]
Essential Physicochemical Properties and Their Determination
A comprehensive physicochemical profile is essential for any active pharmaceutical ingredient (API). The following sections detail the key properties of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride and the gold-standard methodologies for their characterization.
Melting Point (MP)
The melting point is a fundamental indicator of a crystalline solid's purity and identity. For a hydrochloride salt, it is also indicative of the strength of the crystal lattice.
Expected Properties: Based on related structures, a sharp melting point is expected for a pure, crystalline solid. For instance, unsubstituted imidazole hydrochloride has a melting point in the range of 158-161 °C, while 2-phenylimidazole melts at 142-148 °C.[6] The substitution on the phenyl ring of the target compound will influence this value.
Experimental Protocol: Capillary Melting Point Determination
This is a standard, straightforward method for determining the melting range of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be reached between the sample, thermometer, and heating block, ensuring an accurate reading.
Aqueous Solubility
Solubility is a critical parameter that directly influences a drug's bioavailability. The hydrochloride salt form is intended to improve the aqueous solubility of the parent imidazole derivative.
Expected Properties: Imidazole hydrochloride itself is soluble in water.[7] The solubility of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride will be pH-dependent due to the ionizable imidazole ring. Higher solubility is expected at lower pH values where the compound is fully protonated. For comparison, some fluorinated benzimidazole derivatives have shown aqueous solubilities in the range of 50-74 µg/mL at pH 7.4.[8]
Experimental Protocol: pH-Solubility Profile Determination
A comprehensive understanding of solubility requires assessing it across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: A series of buffers are prepared covering a pH range from approximately 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Equilibrium Solubility Measurement: An excess of the compound is added to vials containing each buffer.
-
Incubation: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Use of Buffers: Maintains a constant pH to ensure accurate measurement at each point.
-
Equilibrium Conditions: Ensures that the measured concentration represents the true thermodynamic solubility.
-
HPLC Quantification: Provides a sensitive and specific method for measuring the concentration of the analyte in the presence of buffer components.
Data Presentation:
Table 1: Anticipated pH-Solubility Profile for 2-(4-fluoro-3-methylphenyl)-1H-imidazole Hydrochloride
| pH | Expected Solubility | Rationale |
| 2.0 | High | Compound is fully protonated and in its most soluble form. |
| 7.4 | Moderate | A significant fraction of the compound will be in its protonated form, but the presence of the free base may lower solubility compared to acidic pH. |
| 10.0 | Low | The compound is predominantly in its less soluble free base form. |
Dissociation Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an imidazole derivative, this is crucial for predicting its behavior in different biological compartments.
Expected Properties: The imidazole ring is basic. The pKa of unsubstituted imidazole is approximately 7.0. The electron-withdrawing effect of the 4-fluoro-3-methylphenyl substituent is expected to slightly decrease the basicity of the imidazole nitrogen atoms, resulting in a pKa value likely in the range of 6.0-7.0.
Experimental Protocol: Potentiometric Titration
This classic method provides a direct measurement of the pKa by monitoring pH changes during titration with a strong acid or base.
Methodology:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the equivalence point.
-
Calibrated pH Meter: Essential for precise pH measurements.
-
Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Alternative Method: NMR Spectroscopy The chemical shifts of protons near an ionizable center are sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated and the pKa determined.[9]
Stability
Assessing the chemical stability of an API is a critical component of drug development, informing storage conditions and shelf-life.
Expected Properties: Imidazole hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air, which can lead to physical changes and potentially chemical degradation.[4][6][7] The stability will also be influenced by temperature and light exposure.
Experimental Protocol: Forced Degradation Studies
This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and degradation products.
Methodology:
-
Stress Conditions: Solutions of the compound are exposed to:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: The solid compound is heated (e.g., 60-80 °C).
-
Photostability: The solid or solution is exposed to UV and visible light.
-
-
Analysis: At various time points, samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry can be used to identify the degradation products.
Causality Behind Experimental Choices:
-
Stress Conditions: These conditions are more aggressive than typical storage conditions to accelerate degradation and quickly identify potential liabilities.
-
Stability-Indicating HPLC Method: This is a validated chromatographic method that can separate the parent compound from all potential degradation products, ensuring accurate quantification of stability.
Spectroscopic and Structural Characterization
Spectroscopic and structural analysis are essential for confirming the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure and connectivity of atoms.
Expected ¹H and ¹³C NMR Spectra:
-
¹H NMR: Signals corresponding to the protons on the imidazole ring, the 4-fluoro-3-methylphenyl ring, and the methyl group. The chemical shifts will be influenced by the electronic environment. The proton on the nitrogen of the imidazole ring may be exchangeable with the solvent.
-
¹³C NMR: Signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will show a characteristic coupling (C-F coupling).
-
¹⁹F NMR: A single signal for the fluorine atom, with its chemical shift providing information about its electronic environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum:
-
N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
C=N and C=C stretching: Bands in the 1500-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Electrospray Ionization (ESI): In positive ion mode, the molecular ion [M+H]⁺ corresponding to the free base will be observed.
-
Fragmentation: Fragmentation of the molecular ion can provide structural information.
Experimental Protocol: LC-MS Analysis
-
Sample Introduction: A solution of the compound is introduced into the mass spectrometer, often via an HPLC system.
-
Ionization: The sample is ionized using ESI.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured.
Solid-State Characterization
The solid-state properties of an API can significantly impact its manufacturing, stability, and bioavailability.
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties.
Experimental Protocol: Polymorph Screen A polymorph screen involves attempting to crystallize the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms. Each form is then characterized by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.
Experimental Protocol: Gravimetric Vapor Sorption (GVS) GVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This provides a quantitative measure of the compound's hygroscopicity.
Workflow and Data Integration
The characterization of a new chemical entity is a multi-faceted process that requires the integration of data from various analytical techniques.
Diagram 1: Physicochemical Characterization Workflow
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